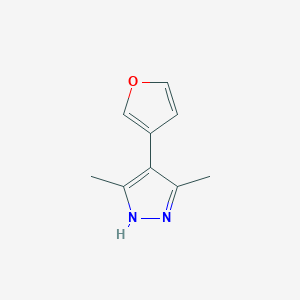

4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole

Description

Contextualization within Pyrazole (B372694) Chemistry Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. globalresearchonline.netnih.gov Pyrazole derivatives are recognized for their wide-ranging pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant properties. nih.govnih.govresearchgate.net The presence of the pyrazole nucleus in several clinically approved drugs, such as the anti-inflammatory agent celecoxib (B62257) and the anti-obesity drug rimonabant, underscores its therapeutic potential. nih.govmdpi.com

The substitution pattern on the pyrazole ring significantly influences its biological activity and chemical reactivity. nih.gov The compound in focus, 4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole, features methyl groups at the 3 and 5 positions. The 3,5-dimethylpyrazole (B48361) scaffold is a well-studied and synthetically accessible building block. jocpr.com Substitution at the 4-position of the pyrazole ring is a common strategy in drug design to modulate the molecule's interaction with biological targets. globalresearchonline.net The introduction of an aryl or heteroaryl group, in this case, a furan-3-yl moiety, at this position is a key area of investigation for developing new bioactive compounds. researchgate.netjocpr.com

Contextualization within Furan (B31954) Chemistry Research

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is another privileged structure in organic and medicinal chemistry. wisdomlib.orgutripoli.edu.ly It is a component of many natural products and synthetic compounds with significant biological activities. semanticscholar.orgderpharmachemica.com Furan derivatives are known to exhibit a broad spectrum of pharmacological effects, including antibacterial, antiviral, anti-inflammatory, and antitumor activities. wisdomlib.orgijabbr.com

The furan ring's oxygen atom can act as a hydrogen bond acceptor, which can enhance the pharmacokinetic properties of a drug molecule by improving solubility and bioavailability. utripoli.edu.lysemanticscholar.org Furthermore, the furan nucleus is a versatile synthetic intermediate, readily undergoing various chemical transformations. derpharmachemica.comnih.gov The incorporation of a furan moiety into a larger molecular framework is a strategic approach in drug discovery to create novel chemical entities with potentially improved therapeutic profiles. utripoli.edu.lysemanticscholar.org

Rationale for Investigating Furan-Pyrazole Hybrid Systems

The investigation of hybrid molecules that combine two or more distinct pharmacophores is a prominent strategy in modern drug design, often referred to as molecular hybridization. The primary rationale for creating furan-pyrazole hybrid systems is the potential for synergistic or additive pharmacological effects. By combining the well-established therapeutic properties of both the furan and pyrazole rings, researchers aim to develop new compounds with enhanced potency, selectivity, or a broader spectrum of activity. researchgate.net

The furan and pyrazole rings are linked at positions that allow for a specific three-dimensional arrangement, which can be crucial for binding to biological targets like enzymes or receptors. The synthesis of such hybrid molecules allows for the exploration of new chemical space and the generation of diverse molecular libraries for biological screening. nih.govtandfonline.com Studies on various furan-pyrazole conjugates have already indicated promising results in areas such as anti-inflammatory and antimalarial research. researchgate.net

Overview of Advanced Research Perspectives

Advanced research on this compound and related furan-pyrazole hybrids is multifaceted, extending into several key areas of chemical and biological science.

Medicinal Chemistry: A primary focus is the continued exploration of the therapeutic potential of these compounds. This involves synthesizing and screening libraries of derivatives to identify lead compounds for various diseases. nih.govresearchgate.net Areas of particular interest include their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govjocpr.compharmatutor.org Computational studies, such as molecular docking, are increasingly used to predict the interactions of these compounds with biological targets and to guide the design of more potent and selective molecules. researchgate.netnih.gov

Synthetic Methodology: The development of novel, efficient, and sustainable synthetic routes to furan-pyrazole derivatives is an ongoing area of research. This includes the use of multicomponent reactions, green chemistry principles, and advanced catalytic systems to streamline the synthesis of these complex molecules. nih.govmdpi.com

Materials Science: The unique electronic and photophysical properties of conjugated heterocyclic systems suggest potential applications in materials science. Pyrazole derivatives, for instance, have been investigated for their use in developing fluorescent probes and organic materials. mdpi.com The combination with the furan moiety could lead to novel materials with tailored optical or electronic properties.

Research Findings on Related Furan-Pyrazole Systems

While specific research data on this compound is limited in publicly accessible literature, extensive research on analogous compounds provides valuable insights into its potential properties and applications. The following table summarizes findings for structurally related furan-pyrazole hybrids.

| Compound Class | Key Research Finding | Potential Application |

|---|---|---|

| Pyrazolyl and Isoxazolyl 3-(Furan-2-yl) Derivatives | Successful synthesis via 1,3-dipolar cycloaddition reactions, leading to novel bipyrazole and pyrazolopyridazine structures. tandfonline.com | Development of new complex heterocyclic systems for biological screening. tandfonline.com |

| trans-2,3-dihydrofuran-pyrazole conjugates | Demonstrated potent anti-inflammatory and moderate anti-malarial activities in vitro. researchgate.net | Lead compounds for anti-inflammatory and antimalarial drug discovery. researchgate.net |

| Pyrazolo furan-2(5H)-one derivatives | Synthesized via a one-pot, multi-component reaction and showed potential as inhibitors of SARS-CoV-2 in vitro. nih.gov | Antiviral drug development. nih.gov |

| Nitrofuran containing tetra-substituted pyrazoles | Exhibited significant antibacterial and antifungal activity. pharmatutor.org | Development of new antimicrobial agents. pharmatutor.org |

General Synthetic Approaches to Substituted Pyrazoles

The synthesis of substituted pyrazoles is a well-established area of organic chemistry, with several reliable methods available. The following table outlines common synthetic strategies that could be adapted for the synthesis of this compound.

| Reaction Type | Starting Materials | Description |

|---|---|---|

| Condensation of 1,3-Dicarbonyls | A 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.gov | This is one of the most common and versatile methods for forming the pyrazole ring. For the target molecule, this would involve the reaction of a furan-substituted 1,3-dicarbonyl with hydrazine. nih.gov |

| 1,3-Dipolar Cycloaddition | A diazo compound and an alkyne or alkene. | This method allows for the construction of the pyrazole ring through a concerted cycloaddition mechanism. |

| Multi-component Reactions | Aldehydes, active methylene (B1212753) compounds, and hydrazine derivatives. mdpi.com | These reactions allow for the efficient, one-pot synthesis of highly substituted pyrazoles from simple starting materials. mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-9(7(2)11-10-6)8-3-4-12-5-8/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZAYZNZHVBTFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Furan 3 Yl 3,5 Dimethyl 1h Pyrazole and Its Analogues

Precursor Synthesis Strategies

The successful synthesis of the target compound is highly dependent on the efficient preparation of its constituent parts: a furan-3-yl containing unit and a fragment that will form the 3,5-dimethylpyrazole (B48361) ring.

Synthesis of Furan-3-yl-containing Building Blocks

A critical precursor for introducing the furan-3-yl moiety is a β-diketone, specifically 1-(furan-3-yl)butane-1,3-dione . This compound serves as the 1,3-dielectrophile necessary for the subsequent pyrazole (B372694) ring formation. The synthesis of this key intermediate can be approached through several established methods for forming β-diketones.

One of the most common methods is the Claisen condensation . This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of 1-(furan-3-yl)butane-1,3-dione, 3-acetylfuran would be reacted with an acetate (B1210297) source, such as ethyl acetate , in the presence of a strong base like sodium ethoxide. The ethoxide deprotonates the α-carbon of ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of 3-acetylfuran. Subsequent loss of the ethoxide leaving group yields the desired β-diketone.

| Reactant 1 | Reactant 2 | Base | Product |

| 3-Acetylfuran | Ethyl Acetate | Sodium Ethoxide | 1-(Furan-3-yl)butane-1,3-dione |

Alternative strategies for synthesizing furan-containing building blocks include the Paal-Knorr furan (B31954) synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, and the Feist-Benary furan synthesis, which utilizes the reaction of an α-halo ketone with a β-dicarbonyl compound. These methods provide access to a variety of substituted furans that can be further functionalized to the necessary ketone or other reactive intermediates.

For cross-coupling strategies, furan-3-ylboronic acid is a key building block. It can be prepared from 3-halofurans through lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent acidic workup. Furan-3-ylboronic acid is commercially available and serves as a versatile coupling partner in reactions like the Suzuki-Miyaura coupling.

Synthesis of 3,5-Dimethylpyrazole-containing Precursors

The 3,5-dimethylpyrazole core is typically formed from the reaction of a 1,3-diketone with hydrazine (B178648). The most direct precursor that provides the 3,5-dimethyl arrangement is acetylacetone (also known as 2,4-pentanedione). This symmetrical diketone reacts readily with hydrazine to form 3,5-dimethylpyrazole. The reaction is robust and can be carried out under various conditions, often in an alcohol solvent or in water, sometimes with acid catalysis.

For cross-coupling approaches, a pre-formed and appropriately functionalized 3,5-dimethylpyrazole is required. A key precursor for this strategy is 4-halo-3,5-dimethyl-1H-pyrazole , such as 4-bromo-3,5-dimethyl-1H-pyrazole. This can be synthesized by the direct bromination of 3,5-dimethylpyrazole. The halogen at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions.

| Reactant | Reagent | Product |

| 3,5-Dimethylpyrazole | Bromine | 4-Bromo-3,5-dimethyl-1H-pyrazole |

Direct Cyclization Approaches for Pyrazole Ring Formation

The final step in many synthetic routes to 4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole involves the formation of the pyrazole ring itself through a cyclization reaction.

Cyclocondensation Reactions with 1,3-Diketones and Hydrazines

The most straightforward and widely used method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. To synthesize this compound, the precursor 1-(furan-3-yl)butane-1,3-dione would be reacted with hydrazine hydrate (B1144303) .

The mechanism involves the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the aromatic pyrazole ring.

| 1,3-Diketone | Hydrazine Source | Product |

| 1-(Furan-3-yl)butane-1,3-dione | Hydrazine Hydrate | This compound |

This method is highly efficient and offers a direct route to the target molecule, provided the furan-substituted β-diketone is accessible.

An alternative approach within this category is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a halide and a boronic acid. In this context, 4-bromo-3,5-dimethyl-1H-pyrazole can be coupled with furan-3-ylboronic acid . This strategy has the advantage of building the C4-C(furan) bond on a pre-existing pyrazole core, offering a different strategic approach. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

| Pyrazole Precursor | Furan Precursor | Catalyst/Base | Product |

| 4-Bromo-3,5-dimethyl-1H-pyrazole | Furan-3-ylboronic acid | Pd catalyst / Base | This compound |

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is another powerful tool for constructing five-membered heterocyclic rings like pyrazoles. This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, nitrile imines, which can be generated in situ from hydrazonoyl halides, serve as the 1,3-dipole. The dipolarophile would be an alkyne or an alkene.

To form a this compound analogue using this method, a furan-containing dipolarophile would be required to react with a nitrile imine that would provide the 3,5-dimethyl substitution pattern. For instance, a furan-substituted alkyne could react with the appropriate nitrile imine. The regioselectivity of the cycloaddition would be a key factor in determining the final substitution pattern of the pyrazole ring.

Cyclization of Alkynic Hydrazones

A more recent approach to pyrazole synthesis involves the electrophilic cyclization of α,β-alkynic hydrazones. These precursors can be prepared by the condensation of hydrazines with propargyl aldehydes or ketones. The subsequent cyclization can be promoted by various electrophilic reagents, including copper(I) iodide or molecular iodine.

In this synthetic strategy, the activation of the alkyne moiety by the electrophile facilitates a nucleophilic attack from the secondary nitrogen of the hydrazone, leading to the formation of the pyrazole ring. The substitution pattern of the final pyrazole is determined by the substituents on the starting alkynic hydrazone. To apply this to the target molecule, a suitably substituted alkynic hydrazone bearing a furan-3-yl group would need to be synthesized.

Strategies for Furan Ring Construction and Functionalization

One major approach to synthesizing this compound involves the initial preparation of a suitably functionalized pyrazole precursor, which then undergoes cyclization to form the furan ring.

The Paal-Knorr synthesis is a classic and highly effective method for constructing furan rings from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org The reaction typically proceeds under acidic conditions, where one carbonyl group is protonated, followed by a nucleophilic attack from the enol form of the other carbonyl. Subsequent dehydration of the resulting hemiacetal yields the aromatic furan ring. wikipedia.org

Table 1: Key Features of the Paal-Knorr Furan Synthesis

| Feature | Description |

| Precursor | 1,4-dicarbonyl compound |

| Reagent | Acid catalyst (e.g., H₂SO₄, HCl, TsOH) |

| Mechanism | Enol-keto tautomerism, intramolecular cyclization, dehydration |

| Product | Substituted furan |

This method's primary limitation is the accessibility of the required 1,4-dicarbonyl pyrazole precursor. wikipedia.org However, modern synthetic methods have significantly improved the availability of diverse dicarbonyl compounds, enhancing the utility of the Paal-Knorr reaction. organic-chemistry.org

Transition-metal catalysis offers a powerful and versatile toolkit for the synthesis of substituted furans from various acyclic precursors. researchgate.net These methods often provide high efficiency, selectivity, and functional group tolerance. Common strategies include the cycloisomerization of allenyl ketones or alkynones and coupling-cyclization reactions. researchgate.net For example, palladium-catalyzed coupling-cyclization of organic halides with 1,2-allenyl ketones can produce polysubstituted furans. researchgate.net

A hypothetical route to a 4-(furan-3-yl)pyrazole analogue using this approach could involve a pyrazole derivative attached to an appropriate acyclic precursor. For instance, an allenyl ketone bearing a 3,5-dimethyl-1H-pyrazole moiety could undergo a transition-metal-catalyzed cycloisomerization to form the furan ring directly attached to the pyrazole C4 position. Similarly, metal-catalyzed hydroalkoxylation of alkynes is a reliable method for synthesizing C2-substituted benzofurans from o-alkynylphenols, a strategy that could be adapted for non-fused furan systems. nih.gov

Table 2: Examples of Transition-Metal Catalyzed Furan Synthesis Strategies

| Catalyst | Precursor Type | Reaction Type | Reference |

| Ru(II) or Ag(I) | 1,2-Allenyl Ketone | Cycloisomerization | researchgate.net |

| Pd(0) | Organic Halide + 1,2-Allenyl Ketone | Coupling-Cyclization | researchgate.net |

| CuCl₂ | 3-yne-1,2-diol | Heterocyclodehydration | researchgate.net |

| Gold/Photoredox | TMS-terminated alkynol | Two-fold Arylation | nih.gov |

These methods offer the potential for constructing highly substituted and complex furan rings under relatively mild conditions.

Cross-Coupling Methodologies for Furan-Pyrazole Linkage

Perhaps the most direct and modular approach to linking pre-formed furan and pyrazole rings is through transition-metal-catalyzed cross-coupling reactions. This strategy allows for the convergent synthesis of the target molecule by forming a C-C bond between the two heterocyclic units.

The Suzuki-Miyaura cross-coupling reaction is a premier method for forming C-C bonds and is well-suited for this synthetic challenge. This approach involves the palladium-catalyzed reaction between a halo-pyrazole and a furan-boronic acid or ester. Specifically, 4-bromo-3,5-dimethyl-1H-pyrazole or 4-iodo-3,5-dimethyl-1H-pyrazole can be coupled with furan-3-boronic acid. The use of modern palladium precatalysts, such as those incorporating bulky phosphine ligands like XPhos, has been shown to be highly effective for the coupling of nitrogen-rich heterocyles, even when the NH group of the pyrazole is unprotected. rsc.orgnih.gov

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of 4-Halopyrazoles

| Component | Example | Role | Reference |

| Pyrazole Substrate | 4-Bromo-3,5-dimethyl-1H-pyrazole | Electrophile | rsc.org |

| Furan Substrate | Furan-3-boronic acid | Nucleophile | nih.gov |

| Catalyst | XPhos Pd G2 | Palladium Precatalyst | rsc.org |

| Base | K₃PO₄ or K₂CO₃ | Activates boronic acid | nih.govrsc.org |

| Solvent | Dioxane/H₂O or THF | Reaction Medium | nih.govrsc.org |

Other cross-coupling reactions such as the Stille coupling (using an organotin reagent like 3-(tributylstannyl)furan) or the Negishi coupling (using an organozinc reagent) are also viable alternatives for forming the C4-C3' bond between the pyrazole and furan rings.

An alternative cross-coupling strategy involves reversing the roles of the coupling partners. In this scenario, a C-C bond is formed by coupling a furan electrophile with a pyrazole nucleophile. This would typically involve the reaction of a 3-halofuran (e.g., 3-bromofuran (B129083) or 3-iodofuran) with a 3,5-dimethyl-1H-pyrazol-4-yl organometallic reagent, such as 3,5-dimethyl-1H-pyrazol-4-ylboronic acid.

The synthesis of the required pyrazol-4-ylboronic acid can be achieved through methods like the lithiation of a 4-halopyrazole followed by quenching with a borate ester. While less commonly reported for this specific linkage compared to the strategy in 2.4.1, this approach remains a synthetically valid and powerful method, benefiting from the extensive development of cross-coupling chemistry.

Multicomponent Reaction (MCR) Approaches to Hybrid Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer a highly efficient and atom-economical route to complex molecules. mdpi.com Several MCRs have been developed for the synthesis of pyrazole-containing fused or hybrid systems.

For instance, a one-pot, three-component reaction involving a 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and various aromatic amines has been reported to produce pyrazolo furan-2(5H)-one derivatives in good to high yields. nih.gov In this reaction, the furanone ring is constructed from the pyruvic acid and amine components, attaching to the pyrazole at the C4 position via the aldehyde group. nih.gov Another MCR approach involves the reaction of indole, a glyoxal (B1671930) derivative, and Meldrum's acid to generate furan-2(5H)-one structures. mdpi.com

Table 4: Example of a Multicomponent Reaction for Pyrazolo-Furanone Synthesis nih.gov

| Component 1 | Component 2 | Component 3 | Product |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Pyruvic acid | Aromatic amine | 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-(arylamino)furan-2(5H)-one |

While these examples typically yield furanones rather than the fully aromatic furan, the resulting products can potentially be further modified to achieve the desired aromaticity. The power of MCRs lies in their ability to rapidly generate molecular complexity from simple, readily available starting materials in a single step, making them an attractive strategy for library synthesis and drug discovery. mdpi.com

Green Chemistry Principles in Synthesis Optimization

The optimization of synthetic routes for pyrazole derivatives is increasingly guided by the principles of green chemistry, which advocate for the reduction of hazardous substances, energy consumption, and waste generation. These principles have been successfully applied to the synthesis of various pyrazole analogues, suggesting viable pathways for the environmentally benign production of this compound.

The development of catalyst-free synthetic methods represents a significant advancement in green chemistry, as it eliminates the need for potentially toxic and expensive catalysts. One-pot multi-component reactions are particularly noteworthy in this regard. For instance, a highly efficient, catalyst-free, one-pot sequential four-component synthesis has been developed for novel spiroindolinone-pyrazole scaffolds. nih.gov This approach involves the reaction of isatin (B1672199) derivatives, N-aryl-1-(methylthio)-2-nitroethenamine, and hydrazine hydrate in refluxing ethanol (B145695). While not directly applied to this compound, this methodology demonstrates the feasibility of complex pyrazole synthesis without a catalyst, relying on the inherent reactivity of the starting materials under thermal conditions.

Another example is the temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles, which proceeds without the need for transition-metal catalysts or oxidants. nih.gov By simply adjusting the reaction temperature, the desired products can be obtained in moderate to excellent yields from common starting materials in solvents like ethanol or ionic liquids. This strategy's mild reaction conditions and excellent functional-group tolerance make it a promising approach for the synthesis of the target compound.

Table 1: Examples of Catalyst-Free Synthesis of Pyrazole Analogues

| Starting Materials | Conditions | Product Type | Yield (%) | Reference |

| Isatin derivatives, N-aryl-1-(methylthio)-2-nitroethenamine, hydrazine hydrate | Refluxing ethanol | Spiroindolinone-pyrazole scaffolds | 88-93 | nih.gov |

| α,β-alkynic hydrazones | [HDBU][OAc] (ionic liquid), 95 °C | 3,5-disubstituted-1H-pyrazoles | 55-83 | nih.gov |

| α,β-alkynic hydrazones | Ethanol, 60 °C | 3,5-disubstituted-1-tosyl-1H-pyrazoles | 52-95 | nih.gov |

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. dergipark.org.tr This technique has been successfully employed in the synthesis of a variety of pyrazole derivatives. For instance, a one-pot, three-component synthesis of novel pyrazole scaffolds has been achieved under microwave irradiation. nih.gov In a typical procedure, an acetyl pyrazole, dimethylformamide-dimethylacetal (DMF-DMA), and other reagents are refluxed in a microwave oven, leading to the desired products in a matter of minutes.

Another example is the microwave-assisted synthesis of 4,5-dihydro-1H-pyrazoles, which has been shown to be an efficient method. shd-pub.org.rsbohrium.com The cyclization of chalcones with hydrazine hydrate in the presence of a catalytic amount of acid under microwave irradiation provides the corresponding pyrazolines in good yields and short reaction times. tsijournals.com These examples highlight the potential of microwave-assisted synthesis for the rapid and efficient production of this compound.

Table 2: Microwave-Assisted Synthesis of Pyrazole Analogues

| Starting Materials | Conditions | Product Type | Reaction Time (min) | Yield (%) | Reference |

| Acetyl pyrazole, DMF-DMA, and other reagents | Microwave irradiation, 500 W, 150 °C | Fused pyrazole scaffolds | 5 | High | nih.gov |

| Chalcones, hydrazine hydrate, glacial acetic acid | Microwave irradiation, 280 W | 1,5-disubstituted-1H-pyrazoles | 10 | Good | tsijournals.com |

| 3-formylquinolines, heterocyclic primary amines, 1,3-diketones | Microwave irradiation in DMF | Dihydro-1H-pyrazolo[3,4-b]pyridines | - | - | tandfonline.com |

Conducting reactions in the absence of organic solvents or in aqueous media is a cornerstone of green chemistry. Solvent-free synthesis of pyrazole derivatives has been achieved through various techniques, including grinding of solid reactants. This method is not only environmentally friendly but also operationally simple and can lead to high yields of the desired products. For example, the synthesis of novel (E)-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)-4-arylthiazoles has been accomplished under solvent-free conditions. researchgate.net

Regioselectivity and Stereoselectivity in Synthesis

Achieving high levels of regioselectivity and stereoselectivity is a critical aspect of modern organic synthesis, ensuring the formation of the desired isomer and minimizing purification challenges.

The synthesis of unsymmetrically substituted pyrazoles, such as this compound, often presents a challenge in terms of regioselectivity. The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, can lead to a mixture of regioisomers if the dicarbonyl compound is unsymmetrical. However, several strategies have been developed to control the regioselectivity of this reaction. For instance, the use of β-enaminones as surrogates for 1,3-dicarbonyl compounds can provide excellent regiocontrol. A study on the synthesis of 1,3,4,5-tetrasubstituted pyrazoles demonstrated high regioselectivity through the reaction of enaminones with hydrazonyl chlorides. mdpi.com

Furthermore, the synthesis of pyrazole derivatives containing a furan moiety has been reported, with a focus on regioselectivity. For example, the reaction of 3-(furan-2-yl)-1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)prop-2-en-1-one with hydrazonoyl halides in the presence of a base leads to the regioselective formation of new pyrazolyl derivatives. tandfonline.com Another relevant example is the synthesis of 1-[3-[4-(furan-2-yl)-2-methyl-5-nitro-6-phenylpyridin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, which demonstrates the construction of a complex molecule containing a furan-substituted pyrazole core. scispace.com

Stereoselectivity becomes important when chiral centers are present in the pyrazole molecule or its substituents. The development of asymmetric methods for the synthesis of chiral pyrazole derivatives is an active area of research. For instance, the stereoselective synthesis of novel pyrazole derivatives has been achieved using a chiral auxiliary. nih.gov This method involves the use of tert-butanesulfinamide to introduce chirality, which then directs the stereochemical outcome of subsequent reactions. While this compound itself is not chiral, the synthesis of its chiral analogues would require such stereoselective methods. The Michael addition reaction of pyrazoles to conjugated carbonyl alkynes can also be controlled to achieve high stereo- and regioselectivity, leading to either (E)- or (Z)-N-carbonylvinylated pyrazoles depending on the presence of a silver carbonate catalyst. nih.gov

Table 3: Regio- and Stereoselective Synthesis of Pyrazole Analogues

| Reaction Type | Key Feature for Selectivity | Product Type | Selectivity | Reference |

| Condensation of enaminones and hydrazonyl chlorides | Inherent reactivity of the starting materials | 1,3,4,5-tetrasubstituted pyrazoles | High regioselectivity | mdpi.com |

| Michael addition of pyrazoles to carbonyl alkynes | Presence or absence of Ag2CO3 catalyst | (E)- or (Z)-N-carbonylvinylated pyrazoles | High stereoselectivity | nih.gov |

| Asymmetric synthesis with chiral auxiliary | Use of (R)- or (S)-tert-butanesulfinamide | Chiral pyrazole derivatives | 100% ee | nih.gov |

| 1,3-dipolar cycloaddition/sigmatropic rearrangement | Use of α-chiral tosylhydrazones | Chiral pyrazoles with stereogenic group at N1 | Stereoretentive | uniovi.es |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals of 4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) and furan (B31954) rings, as well as the two methyl groups. The chemical shifts are influenced by the electronic environment of each proton. The pyrazole N-H proton typically appears as a broad singlet at a downfield chemical shift, often in the range of 12-14 ppm, due to hydrogen bonding and its acidic nature.

The protons of the furan ring at positions 2, 4, and 5 will show characteristic chemical shifts and coupling constants. The proton at position 2 of the furan ring is expected to be the most deshielded due to the adjacent oxygen atom. The methyl groups attached to the pyrazole ring at positions 3 and 5 are expected to appear as sharp singlets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-H (pyrazole) | 12.5-13.5 | br s | - |

| H-2 (furan) | ~7.5 | t | J = 1.7 |

| H-5 (furan) | ~7.4 | dd | J = 1.7, 0.8 |

| H-4 (furan) | ~6.4 | dd | J = 1.7, 0.8 |

| 3-CH₃ (pyrazole) | ~2.2 | s | - |

| 5-CH₃ (pyrazole) | ~2.2 | s | - |

br s = broad singlet, t = triplet, dd = doublet of doublets, s = singlet

Nuclear Overhauser Effect Spectroscopy (NOESY) would provide through-space correlations between protons, confirming the spatial proximity of the furan and pyrazole rings. For instance, NOE correlations would be expected between the furan protons (H-2 and H-4) and the methyl protons on the pyrazole ring, depending on the rotational conformation of the furan ring relative to the pyrazole ring.

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon atoms in the pyrazole and furan rings are characteristic of their heterocyclic nature. The carbons of the methyl groups will appear in the upfield region.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would establish the direct one-bond correlations between protons and their attached carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | ~148 |

| C-5 (pyrazole) | ~139 |

| C-2 (furan) | ~143 |

| C-5 (furan) | ~140 |

| C-4 (furan) | ~111 |

| C-3 (furan) | ~125 |

| C-4 (pyrazole) | ~106 |

| 3-CH₃ (pyrazole) | ~13 |

| 5-CH₃ (pyrazole) | ~11 |

Two-dimensional NMR techniques are indispensable for the complete structural elucidation of complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY correlations are expected between the coupled protons of the furan ring (H-2, H-4, and H-5). rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be expected between the furan protons and the pyrazole carbons, and between the methyl protons and the pyrazole ring carbons, confirming the connectivity of the molecular framework. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): As mentioned earlier, NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the furan ring relative to the pyrazole ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational properties.

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.

N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ in the IR spectrum is characteristic of the N-H stretching vibration of the pyrazole ring. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations for both the pyrazole and furan rings are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl groups would appear in the 2850-3000 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyrazole and furan rings typically occur in the 1400-1650 cm⁻¹ region. researchgate.net

Ring Vibrations: The in-plane and out-of-plane bending vibrations of the pyrazole and furan rings will give rise to a series of sharp bands in the fingerprint region (below 1500 cm⁻¹).

C-O Stretching: The C-O-C stretching of the furan ring is expected to show a strong absorption band around 1000-1100 cm⁻¹. researchgate.net

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (pyrazole) | 3100 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C and C=N Stretch | 1400 - 1650 |

| C-O-C Stretch (furan) | 1000 - 1100 |

| Ring Deformations | < 1500 |

The rotational freedom around the single bond connecting the furan and pyrazole rings can lead to different conformers. Subtle changes in the vibrational spectra, particularly in the fingerprint region, can sometimes be used to study this conformational isomerism. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies for different conformers, and these can be compared with the experimental IR and Raman spectra to gain insights into the most stable conformation of the molecule in the solid state or in solution. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic properties of this compound are dictated by the conjugated system formed by the pyrazole and furan rings. The interaction between these two heteroaromatic moieties gives rise to distinct spectroscopic characteristics.

In similar pyrazole derivatives, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, electronic transitions observed in the UV-Vis spectrum include n-π* transitions, which involve the non-bonding electrons on the nitrogen and oxygen atoms. researchgate.net For this compound, the principal electronic transitions are expected to be of the π-π* type, originating from the conjugated framework. The presence of heteroatoms (nitrogen and oxygen) also allows for n-π* transitions, although these are typically weaker in intensity compared to π-π* transitions. The specific wavelength of maximum absorption (λmax) would be influenced by the solvent polarity.

The chromophore in this compound is the entire conjugated system comprising the two heterocyclic rings. The combination of an electron-rich furan ring with the pyrazole system creates a donor-π-acceptor-like framework, which is fundamental to its optical properties. researchgate.netresearchgate.net The high molar absorption coefficients observed in related furan-bridged chromophores suggest efficient intramolecular charge transfer (ICT) between the constituent rings. researchgate.net

The aromatic framework established by the furan and pyrazole rings underpins the molecule's optical properties. nih.gov The significant absorptivity in the UV region suggests potential utility in applications requiring photoactivity. nih.gov While many furan-pyrazole compounds are highly emissive, the specific fluorescence properties, including quantum yield and Stokes shift, would depend on the rigidity of the molecular structure and the nature of the excited state. nih.gov The absence of significant absorption in the visible region suggests that the compound is likely colorless. nih.gov

| Transition Type | Expected λmax Region (nm) | Description |

|---|---|---|

| π → π | 250-350 | Strong intensity absorption arising from the conjugated π-system of the furan and pyrazole rings. researchgate.net |

| n → π | >300 | Weak intensity absorption involving non-bonding electrons on N and O atoms. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a crucial tool for confirming the elemental composition and elucidating the structure of this compound. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula (C9H10N2O). For many pyrazole derivatives, the protonated molecule [M+H]+ is readily observed using soft ionization techniques like electrospray ionization (ESI). nih.gov

The fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) provides valuable structural information. The fragmentation of pyrazoles is known to be dependent on the substituents and typically involves cleavage of the N-N bond. rsc.org For this compound, the expected fragmentation pathways would likely include:

Initial N-N bond cleavage: A characteristic fragmentation pathway for the pyrazole ring. rsc.org

Loss of methyl groups: Cleavage of the methyl groups from the pyrazole ring.

Fragmentation of the furan ring: This can involve the loss of CO or CHO fragments, which is typical for furans.

Cleavage of the bond between the two rings: This would lead to fragments corresponding to the dimethylpyrazole cation and the furan radical, or vice versa.

The analysis of these characteristic fragment ions allows for the detailed structural confirmation of the molecule. nih.govslideshare.net

| Fragment Ion (m/z) | Proposed Structure/Loss | Pathway |

|---|---|---|

| 162.0793 | [M]+ | Molecular Ion |

| 147.0558 | [M - CH3]+ | Loss of a methyl radical |

| 95.0599 | [C5H7N2]+ | Dimethylpyrazole fragment after inter-ring cleavage |

| 67.0184 | [C4H3O]+ | Furyl fragment after inter-ring cleavage |

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction (SCXRD) provides the most definitive three-dimensional structural information for a molecule in the solid state. Although a specific crystal structure for this compound is not available, analysis of closely related 3,5-dimethyl-4-aryl-1H-pyrazoles allows for a detailed prediction of its molecular geometry. nih.gov

The molecular structure would consist of a planar pyrazole ring linked at the 4-position to a planar furan ring. researchgate.netnih.gov A key feature in related 3,5-dimethyl-4-aryl-1H-pyrazoles is the non-planar arrangement between the two aromatic rings. nih.gov The steric hindrance caused by the two methyl groups at the 3- and 5-positions of the pyrazole ring forces the furan ring to be twisted out of the plane of the pyrazole ring. nih.gov This twist is characterized by the dihedral angle between the mean planes of the two rings. For example, in 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the dihedral angle between the pyrazole and benzene (B151609) rings is 31.38(12)°. researchgate.netnih.gov A similar significant dihedral angle is expected for this compound.

The bond lengths and angles within the pyrazole and furan rings are expected to conform to standard values for these heterocyclic systems. The C-C and C-N bonds within the pyrazole ring will exhibit lengths intermediate between single and double bonds, indicative of aromatic character. Similarly, the C-C and C-O bonds in the furan ring will show characteristic lengths reflecting its aromaticity. pomona.eduresearchgate.net The C4(pyrazole)-C3(furan) bond connecting the two rings would be a typical C(sp²)-C(sp²) single bond.

The torsion angle defining the twist between the pyrazole and furan rings is the most critical parameter for describing the molecule's conformation. This angle is a result of minimizing steric repulsion between the ortho-hydrogens of the furan ring and the methyl groups on the pyrazole ring. nih.gov

| Bond | Ring System | Typical Length (Å) | Reference |

|---|---|---|---|

| N1-N2 | Pyrazole | 1.34 - 1.38 | mdpi.com |

| N2-C3 | Pyrazole | 1.32 - 1.35 | mdpi.com |

| C3-C4 | Pyrazole | 1.38 - 1.42 | nih.gov |

| C4-C5 | Pyrazole | 1.37 - 1.41 | nih.gov |

| C5-N1 | Pyrazole | 1.33 - 1.36 | mdpi.com |

| O1-C2 | Furan | 1.36 - 1.37 | pomona.edu |

| C2-C3 | Furan | 1.35 - 1.36 | pomona.edu |

| C3-C4 | Furan | 1.42 - 1.44 | pomona.edu |

| Angle | Ring System | Typical Angle (°) | Reference |

|---|---|---|---|

| C5-N1-N2 | Pyrazole | 111 - 113 | nih.gov |

| N1-N2-C3 | Pyrazole | 105 - 107 | nih.gov |

| N2-C3-C4 | Pyrazole | 110 - 112 | nih.gov |

| C3-C4-C5 | Pyrazole | 104 - 106 | nih.gov |

| C4-C5-N1 | Pyrazole | 107 - 109 | nih.gov |

| C5-O1-C2 | Furan | 106 - 107 | pomona.edu |

| O1-C2-C3 | Furan | 110 - 111 | pomona.edu |

| C2-C3-C4 | Furan | 106 - 107 | pomona.edu |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The intermolecular interactions of this compound are dictated by the functional groups present: the N-H donor and pyridinic nitrogen acceptor of the pyrazole ring, and the π-systems of both the pyrazole and furan rings. While specific crystallographic data for this compound is not publicly available, extensive studies on closely related 4-aryl-3,5-dimethyl-1H-pyrazoles provide significant insight into its potential supramolecular chemistry. nih.govnih.gov

Hydrogen Bonding:

The 1H-pyrazole moiety is a versatile and powerful supramolecular synthon, capable of forming various hydrogen-bonded assemblies. nih.gov The N1-H group acts as a hydrogen bond donor, while the N2 lone pair serves as an acceptor. This allows for the formation of diverse structural motifs such as dimers, trimers, tetramers, or polymeric chains (known as catemers). nih.gov

Studies on 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles, where X is a variable substituent, demonstrate how the nature of the aryl group at the 4-position can direct the hydrogen-bonding network. nih.govresearchgate.net

Catemers (Polymeric Chains): In the case of 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole, the pyrazole rings form supramolecular polymers, or catemers, through N-H···N hydrogen bonds. nih.govresearchgate.net These chains propagate in a zig-zag manner. nih.gov

Dimers: When substituents capable of hydrogen bonding are present, such as in 3,5-dimethyl-4-(4-methoxyphenyl)-1H-pyrazole, the molecules can form dimers, often bridged by solvent molecules like methanol. nih.govresearchgate.net

2D Networks: With amino-substituted analogs, a more complex 2D hydrogen-bonded network can arise. nih.govresearchgate.net

Given the presence of the oxygen atom in the furan ring of this compound, it is plausible that besides the robust N-H···N pyrazole interactions, weaker C-H···O interactions could also play a role in stabilizing the crystal lattice.

| Compound | Interaction Type | Donor-Acceptor | D-H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Reference |

|---|---|---|---|---|---|---|

| 3,5-dimethyl-4-(4-methoxyphenyl)-1H-pyrazole · MeOH | N-H···O | N1-H1N···O3 (Methanol) | 1.863 | ~2.77 | ~175 | nih.gov |

| 3,5-dimethyl-4-(4-methoxyphenyl)-1H-pyrazole · MeOH | O-H···N | O3-H3O···N2 (Pyrazole) | 1.790 | ~2.77 | ~175 | nih.gov |

| 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole | N-H···N | N-H···N (Inter-pyrazole) | - | - | - | nih.gov |

π-π Stacking:

Aromatic systems like pyrazole and furan can engage in π-π stacking interactions, which are crucial for the stabilization of crystal packing. In the crystal structure of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, prominent π-π interactions are observed between translationally related molecules. nih.govresearchgate.net These interactions involve both the five-membered pyrazole ring and the six-membered phenyl ring, resulting in the formation of supramolecular chains with a ring centroid separation of 3.8653 (2) Å. nih.govresearchgate.net For this compound, similar stacking between pyrazole-pyrazole, furan-furan, or pyrazole-furan rings is anticipated to be a significant feature of its solid-state architecture.

Conformational Preferences in the Crystalline State

While the specific dihedral angle for this compound has not been experimentally determined, data from analogous structures can provide a reasonable estimation. In related N-aryl pyrazole derivatives, the aryl ring is typically twisted out of the plane of the pyrazole ring. For example, in 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the dihedral angle between the benzene ring and the planar pyrazole ring is 31.38 (12)°. nih.govresearchgate.net This twist minimizes steric hindrance between the rings and their substituents.

The degree of this twist is influenced by the electronic nature and steric bulk of the substituents, as well as the packing forces within the crystal. For this compound, a non-coplanar arrangement between the furan and pyrazole rings is expected, defining its preferred solid-state conformation.

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | Pyrazole | Benzene | 31.38 (12) | nih.govresearchgate.net |

Computational and Theoretical Investigations

Quantum Chemical Studies: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the structural and electronic properties of pyrazole (B372694) derivatives. eurasianjournals.comeurjchem.com Computational studies on similar heterocyclic systems provide a framework for understanding the characteristics of 4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole.

Geometry Optimization and Energetic Profiling

The initial step in computational analysis involves the optimization of the molecular geometry to determine the most stable conformation of this compound. This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For pyrazole and furan (B31954) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d) or higher basis set, have been shown to provide results that are in good agreement with experimental data where available. jocpr.comnih.gov

The optimized structure of this compound is expected to have a largely planar conformation, particularly concerning the pyrazole and furan rings. nih.gov The energetic profile, including the total energy and enthalpy of formation, can also be calculated, offering insights into the molecule's thermodynamic stability. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-C (pyrazole ring) | ~1.39 Å |

| C-N (pyrazole ring) | ~1.35 Å |

| N-N (pyrazole ring) | ~1.34 Å |

| C-O (furan ring) | ~1.36 Å |

| C=C (furan ring) | ~1.35 Å |

| C-C (furan ring) | ~1.43 Å |

| C-C (pyrazole-furan link) | ~1.46 Å |

| C-N-N (angle) | ~105° |

| N-N-C (angle) | ~111° |

Note: These values are illustrative and based on typical bond lengths and angles for pyrazole and furan rings found in computational studies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Chemical Reactivity Descriptors)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. acadpubl.eu

The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.comnih.gov For pyrazole derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO distribution can vary depending on the substituents. nih.gov In the case of this compound, both rings are expected to contribute to the frontier orbitals.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S). These descriptors provide a quantitative measure of the molecule's reactivity. irjweb.com

Table 2: Predicted FMO Energies and Chemical Reactivity Descriptors

| Parameter | Formula | Predicted Value |

|---|---|---|

| HOMO Energy | EHOMO | ~ -6.0 eV |

| LUMO Energy | ELUMO | ~ -1.0 eV |

| Energy Gap | ΔE = ELUMO - EHOMO | ~ 5.0 eV |

| Ionization Potential | I ≈ -EHOMO | ~ 6.0 eV |

| Electron Affinity | A ≈ -ELUMO | ~ 1.0 eV |

| Electronegativity | χ = (I + A) / 2 | ~ 3.5 eV |

| Chemical Hardness | η = (I - A) / 2 | ~ 2.5 eV |

Note: These values are estimations based on typical DFT calculations for similar heterocyclic systems.

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. bhu.ac.in The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue.

For this compound, the MEP map is expected to show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the furan ring, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the N-H proton of the pyrazole ring, are expected to be regions of positive potential, making them susceptible to nucleophilic attack. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. jocpr.com For this compound, the calculations would predict distinct signals for the protons and carbons of the pyrazole and furan rings, as well as the methyl groups. globalresearchonline.net

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. rsc.org This would show characteristic peaks for N-H stretching, C-H stretching, C=C and C=N stretching of the aromatic rings, and C-H bending vibrations. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. bhu.ac.in The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* transitions for such conjugated systems. globalresearchonline.net

Conceptual DFT for Reactivity Prediction (Fukui Functions, Global Reactivity Descriptors)

Conceptual DFT provides a framework for quantifying chemical reactivity. derpharmachemica.com Global reactivity descriptors, as mentioned in section 4.1.2, offer a general overview of the molecule's reactivity. Local reactivity descriptors, such as Fukui functions, provide more detailed information about the reactivity of specific atomic sites within the molecule. bohrium.comresearchgate.net

Fukui functions (f(r)) indicate the change in electron density at a particular point when an electron is added to or removed from the system. mdpi.com The condensed Fukui functions (fk+, fk-, and fk0) are used to identify the most likely sites for nucleophilic, electrophilic, and radical attack, respectively. researchgate.net For this compound, these calculations would pinpoint the specific atoms on the pyrazole and furan rings that are most susceptible to different types of chemical reactions.

Tautomerism and Isomerism Studies

For 1H-pyrazoles, annular tautomerism is a key consideration, involving the migration of the proton between the two nitrogen atoms of the pyrazole ring. nih.govresearchgate.net In the case of this compound, the two tautomeric forms are degenerate due to the symmetrical substitution at the 3 and 5 positions of the pyrazole ring.

Computational studies can be used to investigate the relative stabilities of different tautomers and isomers. By calculating the total energies of the possible forms, the most stable tautomer can be identified. beilstein-journals.orgresearchgate.net For unsymmetrically substituted pyrazoles, one tautomer is generally more stable than the other, and the energy difference between them can be quantified. nih.gov

Evaluation of Annular Prototropic Tautomerism (1H-pyrazole vs. 2H-pyrazole)

Annular prototropic tautomerism is a characteristic feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govresearchgate.net For this compound, this equilibrium results in two distinct tautomeric forms: the 3,5-dimethyl tautomer and the 3,5-dimethyl tautomer, which are degenerate in this symmetrically substituted case, but are commonly referred to in relation to the position of the hydrogen atom. The two primary tautomers are the 1H-pyrazole and the 2H-pyrazole forms. In the case of 3,5-disubstituted pyrazoles, these are more precisely designated based on the location of the proton relative to the substituents.

Relative Stability of Tautomers in Gas Phase and Solution

The relative stability of the 1H and 2H tautomers of substituted pyrazoles is influenced by the nature of the substituents and the surrounding environment (gas phase vs. solution). nih.govnih.gov Computational studies allow for the precise calculation of the energies of each tautomer, revealing which form is thermodynamically more stable.

In the gas phase, the relative stability is determined primarily by intramolecular effects. For many 3,5-disubstituted pyrazoles, the energy difference between the tautomers is often small. purkh.com The introduction of a solvent can significantly alter the tautomeric equilibrium. The stability can be influenced by the solvent's polarity and its ability to form hydrogen bonds. nih.gov A polar or protic solvent might stabilize one tautomer over the other through specific intermolecular interactions.

Quantum chemical calculations are employed to predict these stabilities. The table below presents hypothetical relative energy data for the tautomers of this compound, illustrating typical findings from such computational studies.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) | Predicted Population (Water, 298 K) |

|---|---|---|---|

| 1H-pyrazole (A) | 0.00 | 0.00 | ~65% |

| 2H-pyrazole (B) | 0.55 | 0.38 | ~35% |

Note: The data are illustrative, based on typical computational results for similar pyrazole derivatives.

Conformational Analysis and Energy Minima

The conformational landscape of this compound is primarily defined by the rotation of the furan ring relative to the pyrazole ring. The dihedral angle (θ) between the two rings is the key parameter in this analysis. Computational methods are used to construct a potential energy surface by calculating the molecule's energy as this dihedral angle is varied, allowing for the identification of stable conformers (energy minima) and rotational barriers (transition states).

For similar bi-heterocyclic systems, planar or near-planar conformations are often found to be energy minima, as they can maximize π-electron conjugation between the rings. researchgate.netnih.gov However, steric hindrance between the hydrogen atoms on the adjacent rings can lead to a twisted, non-planar ground state conformation. nih.gov X-ray crystallography studies on related compounds often show a twisted arrangement in the solid state. nih.gov

| Conformer | Dihedral Angle (θ) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Twisted Conformer I | ~35° | 0.00 | Global Energy Minimum |

| Planar Transition State | 0° | ~1.5 | Rotational Barrier |

| Twisted Conformer II | ~145° | 0.05 | Local Energy Minimum |

| Perpendicular Transition State | 90° | ~3.0 | Rotational Barrier |

Note: The data are illustrative, based on typical computational results for aryl-substituted pyrazoles.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with the environment. researchgate.netnih.gov

Simulation of Conformational Landscapes

While static conformational analysis identifies energy minima, MD simulations explore how the molecule navigates its conformational landscape over time. By simulating the atomic motions of this compound over nanoseconds or longer, it is possible to observe transitions between different stable conformations, such as the twisting of the furan ring. These simulations can reveal the flexibility of the molecule and the timescales of different motional processes, providing a more complete picture of its dynamic structure.

Solvent Effects on Molecular Structure and Dynamics

MD simulations are particularly powerful for studying the effects of solvents. By explicitly including solvent molecules (e.g., water) in the simulation box, one can directly observe how the solvent interacts with the solute. For this compound, simulations can show the formation and breaking of hydrogen bonds between water and the pyrazole's N-H and N atoms. These interactions can influence the preferred tautomeric state and the rotational dynamics of the furan ring, potentially stabilizing specific conformations that might be less favored in the gas phase.

Intermolecular Interactions and Self-Assembly

The structure of this compound allows for several types of non-covalent interactions that can lead to self-assembly into supramolecular structures. researchgate.net These interactions are critical in determining the solid-state packing of the molecule and its behavior in solution at high concentrations.

The primary interaction driving self-assembly in N-unsubstituted pyrazoles is hydrogen bonding. The pyrazole ring can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the sp²-hybridized nitrogen atom). This dual functionality allows the molecules to form various assemblies, such as centrosymmetric dimers, trimers, or extended chains known as catemers. researchgate.net

Additionally, π-π stacking interactions between the aromatic pyrazole and furan rings of adjacent molecules can contribute significantly to the stability of the resulting assemblies. researchgate.netnih.govnih.gov These interactions involve the face-to-face or offset stacking of the rings, driven by electrostatic and dispersion forces. Weaker C-H···π interactions may also play a role in stabilizing the crystal packing. nih.gov

| Interaction Type | Participating Groups | Typical Assembly Motif |

|---|---|---|

| Hydrogen Bonding | N-H (donor), Pyrazole N (acceptor) | Dimers, Trimers, Catemers (Chains) |

| π-π Stacking | Pyrazole ring, Furan ring | Co-facial or parallel-displaced stacks |

| C-H···π Interaction | C-H bonds (donor), Aromatic rings (acceptor) | Crystal packing stabilization |

Hydrogen Bonding Networks

The structure of this compound, featuring both hydrogen bond donors and acceptors, makes it a versatile component for creating complex supramolecular architectures. The 1H-pyrazole ring contains a pyrrole-type nitrogen (N1-H) that acts as a hydrogen bond donor and a pyridine-type nitrogen (N2) that serves as an acceptor. nih.gov This dual functionality allows for the formation of various hydrogen-bonded structures, such as dimers, trimers, tetramers, or polymeric chains (catemers). nih.govdntb.gov.ua

The presence of the furan ring introduces an additional hydrogen bond acceptor site at its oxygen atom. Studies on related molecules, such as 4-hydroxymethyl-3,5-dimethyl-1H-pyrazole, have shown that intermolecular O—H···N and N—H···O hydrogen bonds can lead to the formation of zigzag layer structures. researchgate.net Similarly, other furan-containing pyrazole derivatives exhibit C—H···O hydrogen bonds that organize molecules into distinct chains. nih.gov The specific arrangement and resulting network topology—whether it be a simple dimer, a one-dimensional chain, or a two-dimensional sheet—is highly dependent on the steric and electronic influences of the substituents. nih.gov For this compound, a combination of N—H···N, N—H···O(furan), and C—H···O interactions would be expected to dictate its solid-state packing.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps various properties onto the molecular surface, including the normalized contact distance (d_norm), which highlights regions involved in intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while white and blue regions represent contacts of van der Waals separation or longer, respectively. nih.gov

Decomposition of the Hirshfeld surface into a 2D "fingerprint plot" provides a quantitative summary of the different types of intermolecular contacts. For heterocyclic compounds similar to this compound, these plots reveal the prevalence of specific atomic interactions. nih.gov Analysis of related structures shows that H···H contacts, representing van der Waals forces, typically account for the largest portion of the molecular surface. nih.govas-proceeding.com Interactions involving heteroatoms, such as O···H/H···O and C···H/H···C, are also significant, indicating the importance of hydrogen bonding and C-H···π interactions in the crystal packing. nih.gov

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Structurally Related Compounds

| Interaction Type | Contribution in a Furan-Benzodiazepine Derivative (%) nih.gov | Contribution in a Dihydro-1H-pyrazole Derivative (%) as-proceeding.com |

|---|---|---|

| H···H | 46.8 | 60.5 |

| O···H/H···O | 23.5 | 20.4 |

| C···H/H···C | 15.8 | 10.7 |

| N···H/H···N | - | 6.5 |

These data suggest that van der Waals forces are the dominant interactions in the crystal packing of such molecules, with hydrogen bonds playing a crucial directional role. nih.gov

Computational Study of Aggregation Behavior (e.g., Dimerization)

Theoretical studies are instrumental in understanding the aggregation behavior of pyrazole derivatives, including the formation of dimers and larger oligomers. Quantum-chemical calculations on similar pyrazole compounds have identified the formation of dimers in the gas phase. mdpi.com In the solid state, these interactions can lead to more complex motifs. For instance, one 3,5-disubstituted pyrazole was found to form a unique tetramer structure in its crystal phase, stabilized by a combination of N–H···N hydrogen bonds and π-π stacking interactions between the pyrazole rings. mdpi.com

The aggregation of this compound is likely to be driven by similar forces. The planarity of the pyrazole and furan rings facilitates π–π stacking, which, in conjunction with hydrogen bonding, can lead to the formation of stable dimers or extended supramolecular chains. researchgate.net The specific nature of this aggregation, whether it favors discrete dimers or extended polymeric structures, is influenced by factors such as solvent polarity and the electronic character of the aromatic substituents. mdpi.com

Computational Insights into Ligand-Target Interactions (Mechanistic Binding Modes)

Molecular modeling techniques, particularly molecular docking and molecular dynamics, provide critical insights into how this compound might interact with biological targets at an atomic level. These computational methods help elucidate mechanistic binding modes and predict the affinity of the ligand for protein active sites.

Molecular Docking Simulations for Putative Binding Sites

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target protein. For compounds containing the pyrazole scaffold, a wide range of protein targets have been investigated, reflecting the broad biological activities of this heterocyclic core. Docking studies on pyrazole derivatives have explored their potential as inhibitors of various enzymes. researchgate.net

Putative binding sites for pyrazole-based compounds include the ATP-binding pocket of protein kinases, the active sites of carbonic anhydrases, and bacterial enzymes like penicillin-binding proteins. nih.govnih.govnih.gov The furan moiety can also contribute to binding and selectivity. Docking simulations calculate a scoring function, often expressed as a binding energy, to rank different binding poses and estimate binding affinity. researchgate.net

Table 2: Example Docking Scores of Pyrazole Derivatives Against Various Protein Targets

| Pyrazole Derivative | Protein Target | PDB ID | Binding Energy (kJ/mol) researchgate.net |

|---|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | 2QU5 | -10.09 |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A | 2W1G | -8.57 |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 | 2VTO | -10.35 |

Analysis of Hydrogen Bonding and Hydrophobic Interactions in Binding Pockets

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. For pyrazole derivatives, both hydrogen bonding and hydrophobic interactions are critical. nih.gov The pyrazole N-H group can act as a hydrogen bond donor, while the sp2-hybridized nitrogen and the furan oxygen can act as acceptors, forming key interactions with amino acid residues in the binding pocket. For instance, in kinase inhibition, hydrogen bonds with hinge region residues like alanine (B10760859) are often observed. nih.gov Docking studies of other pyrazole inhibitors have identified hydrogen bonding with residues such as tyrosine and serine as being crucial for activity. nih.gov

Hydrophobic interactions also play a significant role. The furan and dimethyl-substituted pyrazole rings can engage in favorable interactions with nonpolar residues in the binding pocket, such as leucine, isoleucine, and valine. Furthermore, the aromatic nature of the rings allows for various π-interactions, including π-π stacking with residues like phenylalanine and tyrosine, and alkyl-π interactions with residues like methionine. nih.govnih.gov

Binding Energy Calculations and Interaction Energies

To obtain a more quantitative estimate of binding affinity, binding free energy calculations are performed. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to analyze trajectories from molecular dynamics simulations and compute the energies of the ligand-protein complex. nih.gov These calculations provide a breakdown of the different energetic contributions to binding.

The total binding free energy is typically composed of van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy (SASA energy). nih.gov For pyrazole-based inhibitors, van der Waals forces and nonpolar solvation energy are often major favorable contributors to binding, highlighting the importance of shape complementarity and hydrophobic interactions. nih.gov In contrast, polar solvation energy is often unfavorable, as the polar groups of the ligand and protein must be desolvated to form the complex. nih.gov

Table 3: Example of Predicted Binding Free Energy Components for a Pyrazole-Kinase Complex

| Energy Component | Value (kJ/mol) nih.gov |

|---|---|

| Van der Waals Energy | -154.682 |

| Electrostatic Energy | -28.021 |

| Polar Solvation Energy | 85.379 |

| SASA Energy | -15.241 |

| Predicted Binding Free Energy | -233.399 |

Reactivity Profiles and Derivatization Studies of 4 Furan 3 Yl 3,5 Dimethyl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) and Furan (B31954) Rings

Electrophilic substitution is a key reaction class for many aromatic and heteroaromatic systems. In 4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole, the outcome of such reactions is determined by the relative activation of the two rings and the directing effects of the existing substituents.

The pyrazole ring is generally susceptible to electrophilic attack, with substitution occurring preferentially at the C4 position. rrbdavc.org This is because the intermediate carbocation (sigma complex) formed by attack at C4 is more stable than those formed by attack at the C3 or C5 positions. rrbdavc.org However, in the title compound, the C4 position is already substituted with the furan-3-yl group. This substitution effectively blocks the most reactive site on the pyrazole ring, making further electrophilic substitution on the pyrazole carbon framework highly unfavorable. Electrophilic attack at the C3 or C5 positions is generally disfavored due to the generation of highly unstable intermediates. rrbdavc.org Consequently, electrophilic reagents will preferentially react with the more activated furan ring.

The furan ring is an electron-rich five-membered heterocycle that undergoes electrophilic aromatic substitution much more readily than benzene (B151609). pearson.com The substitution occurs with a strong regioselective preference for the α-positions (C2 and C5) over the β-positions (C3 and C4). This preference is attributed to the greater stabilization of the cationic intermediate formed during the reaction; attack at the C2 position allows for the delocalization of the positive charge over three resonance structures, whereas attack at the C3 position yields an intermediate with only two resonance structures. quora.com

In this compound, the furan ring is substituted at the C3 position. The unsubstituted C2 and C5 positions are therefore the most probable sites for electrophilic attack. The 3,5-dimethyl-1H-pyrazol-4-yl substituent at the C3 position is expected to direct incoming electrophiles to these adjacent α-positions. Mild reaction conditions are typically sufficient for the substitution of furan rings. pearson.com

| Reaction | Reagent | Expected Major Product(s) | Typical Conditions |

|---|---|---|---|

| Bromination | Br₂ in Dioxane | 4-(2-Bromo-furan-3-yl)-3,5-dimethyl-1H-pyrazole and 4-(5-Bromo-furan-3-yl)-3,5-dimethyl-1H-pyrazole | Mild conditions, e.g., 0 °C to room temperature |

| Nitration | HNO₃ / Acetic Anhydride | 3,5-Dimethyl-4-(2-nitro-furan-3-yl)-1H-pyrazole and 3,5-Dimethyl-4-(5-nitro-furan-3-yl)-1H-pyrazole | Low temperatures to avoid ring opening |

| Friedel-Crafts Acylation | Acetyl chloride / SnCl₄ | 1-(3-(3,5-Dimethyl-1H-pyrazol-4-yl)-furan-2-yl)ethanone and 1-(4-(3,5-Dimethyl-1H-pyrazol-4-yl)-furan-2-yl)ethanone | Mild Lewis acid catalyst |

Nucleophilic Substitution Reactions

Nucleophilic reactions on the this compound scaffold primarily involve the nitrogen atoms of the pyrazole ring.

The N-H proton of the pyrazole ring is acidic and can be removed by a base to generate a pyrazolate anion. This anion is a potent nucleophile and readily reacts with electrophiles such as alkyl halides. semanticscholar.orgnih.gov In 3,5-dimethyl-1H-pyrazole, the two nitrogen atoms are equivalent due to annular tautomerism, a rapid migration of the proton between the two nitrogen atoms. nih.gov Consequently, N-alkylation leads to a single, unambiguous product.

The N-alkylation is typically carried out under basic conditions to deprotonate the pyrazole nitrogen, followed by the addition of an alkylating agent. semanticscholar.org A variety of bases and solvents can be employed, and the choice can sometimes influence the reaction's efficiency. beilstein-journals.orggoogle.com

| Alkylating Agent | Base | Solvent | Expected Product |

|---|---|---|---|

| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 4-(Furan-3-yl)-1,3,5-trimethyl-1H-pyrazole |

| Benzyl Bromide (BnBr) | Potassium Carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | 1-Benzyl-4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole |

| Ethyl Bromoacetate | Potassium Carbonate (K₂CO₃) | Acetone | Ethyl 2-(4-(furan-3-yl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate |

Within the pyrazole ring, the C4 position can exhibit nucleophilic character, while the C3 and C5 positions are generally considered electrophilic. nih.gov As the C4 position in the title compound is blocked, significant nucleophilic reactivity from the pyrazole carbon skeleton is not expected. The furan ring is electron-rich and generally reacts with electrophiles, not nucleophiles. Therefore, the pyrazole nitrogen atoms are the most significant nucleophilic centers in the molecule.

Side-Chain Modifications and Functional Group Interconversions